molecular formula CNNaS B8695616 Isothiocyanatosodium

Isothiocyanatosodium

Cat. No.: B8695616
M. Wt: 81.07 g/mol
InChI Key: RROSXLCQOOGZBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isothiocyanates (R-N=C=S) are sulfur-containing compounds known for their reactivity and applications in organic synthesis, pharmaceuticals, and agrochemicals . Sodium derivatives like Isothiocyanatosodium likely exhibit enhanced solubility in polar solvents compared to their organic counterparts, making them valuable in industrial and laboratory settings. For example, sodium thiocyanate (NaSCN) shares functional similarities but differs in structure (R-SCN vs. R-N=C=S). The synthesis of such compounds often involves nucleophilic substitution or thiophosgene reactions, as highlighted in methodologies from .

Properties

Molecular Formula

CNNaS

Molecular Weight

81.07 g/mol

InChI

InChI=1S/CNS.Na/c2-1-3;/q-1;+1

InChI Key

RROSXLCQOOGZBR-UHFFFAOYSA-N

Canonical SMILES

C(=[N-])=S.[Na+]

Origin of Product

United States

Comparison with Similar Compounds

Organic Isothiocyanates (e.g., 4-Iodophenyl Isothiocyanate)

  • Structure and Reactivity : Unlike Isothiocyanatosodium, organic isothiocyanates like 4-iodophenyl isothiocyanate () feature a covalent bond between the aromatic ring and the isothiocyanate group. This structural difference impacts their stability and reactivity; sodium salts are more hygroscopic and prone to hydrolysis in aqueous environments .
  • Applications : Organic isothiocyanates are widely used as intermediates in drug synthesis (e.g., anticancer agents) and peptide sequencing. In contrast, sodium-based variants may serve as catalysts or ionic reagents due to their solubility .

Isonitriles (Diterpene Isonitriles and Indole Alkaloids)

  • Functional Group Comparison : Isonitriles (R-N≡C) differ from isothiocyanates in their electronic structure and reactivity. For instance, diterpene isonitriles () and indole alkaloids () exhibit biological activities (e.g., antimicrobial properties) but require distinct synthetic pathways, such as Ugi reactions or marine natural product extraction .
  • Biological Activity : While isonitriles like 12-epi-fischerindole U () show potent bioactivity, this compound’s applications are more aligned with chemical synthesis due to its ionic nature .

Comparative Data Table

Compound Functional Group Key Properties Applications References
This compound R-N=C=S⁻ Na⁺ Hygroscopic, water-soluble Catalysis, ionic reagents
4-Iodophenyl Isothiocyanate Ar-N=C=S Moisture-sensitive, toxic Pharmaceutical intermediates
Diterpene Isonitrile 1 R-N≡C Lipophilic, bioactive Antimicrobial agents
12-epi-Fischerindole U Indole-N≡C Tricyclic structure, NMR δH 8.00–6.93 Anticancer research

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